An In-depth Technical Guide to the Chemical Properties of 5-Azoniaspiro[4.5]decane
An In-depth Technical Guide to the Chemical Properties of 5-Azoniaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Azoniaspiro[4.5]decane, a spirocyclic quaternary ammonium cation. This document summarizes its known chemical data, details experimental protocols for its synthesis and stability assessment, and presents visual workflows to aid in its study and application within research and drug development.
Core Chemical Properties
| Property | Data | Source |
| IUPAC Name | 5-azoniaspiro[4.5]decane | PubChem[1] |
| Molecular Formula | C₉H₁₈N⁺ | PubChem[1] |
| Molecular Weight | 140.25 g/mol (for the cation) | PubChem[1] |
| CAS Number | 177-38-8 (cation); 859953-02-9 (chloride salt) | PubChem[1] |
| Canonical SMILES | C1CC[N+]2(CC1)CCCC2 | PubChem[1] |
| InChI Key | XEYHFNNNWRPOHF-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Alkaline Stability | High, shows significant stability in alkaline media at elevated temperatures. | RSC Advances |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 5-Azoniaspiro[4.5]decane salts are crucial for their application in research. The following protocols are based on established methods for the synthesis of spirocyclic quaternary ammonium compounds.
Synthesis of 5-Azoniaspiro[4.5]decane Bromide
A common route for the synthesis of 5-Azoniaspiro[4.5]decane salts involves the cyclization of a suitable diamine precursor. A representative procedure is as follows:
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Reaction Setup: A mixture of a suitable precursor, such as N-(4-bromobutyl)piperidine, is dissolved in an appropriate solvent like isopropanol.
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Cyclization: The solution is stirred and refluxed for a specified period, typically 8-12 hours, to facilitate the intramolecular cyclization, forming the spirocyclic quaternary ammonium bromide.
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Isolation: The hot reaction mixture is filtered to remove any insoluble byproducts.
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Purification: The filtrate is concentrated under reduced pressure. The resulting residue is triturated with a non-polar solvent, such as acetone, to precipitate the 5-Azoniaspiro[4.5]decane bromide.
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Drying: The purified product is collected by filtration and dried under vacuum.
Characterization
The synthesized 5-Azoniaspiro[4.5]decane salt should be characterized using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the spirocyclic cation.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and elemental composition.
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FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to identify the characteristic vibrational modes of the molecule.
Alkaline Stability Assessment
The stability of 5-Azoniaspiro[4.5]decane in alkaline conditions is a key property, particularly for applications in anion-exchange membranes. A typical protocol for its evaluation involves:
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Sample Preparation: A known concentration of the 5-Azoniaspiro[4.5]decane salt is dissolved in a deuterated alkaline solution (e.g., NaOD in D₂O/CD₃OD). A known amount of an internal standard (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt) is added for quantitative NMR analysis.
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Initial Measurement: An initial ¹H NMR spectrum is recorded at time t=0.
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Aging: The sample is heated at a constant elevated temperature (e.g., 60-80 °C) in a sealed container.
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Time-course Monitoring: ¹H NMR spectra are acquired at regular intervals over an extended period to monitor the degradation of the cation by observing changes in the characteristic proton signals relative to the internal standard.
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Data Analysis: The percentage of the remaining cation at each time point is calculated to determine its degradation kinetics and half-life under the specified alkaline conditions.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows related to 5-Azoniaspiro[4.5]decane.
Due to the absence of specific information in the literature regarding the involvement of the core 5-Azoniaspiro[4.5]decane cation in biological signaling pathways, a corresponding diagram has not been included. The pharmacological activities of its derivatives are highly dependent on the nature of the substituents and cannot be directly attributed to the parent spirocycle.
